molecular formula C17H16ClN5O2 B11194162 N-(2-chlorobenzyl)-2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide

N-(2-chlorobenzyl)-2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide

Cat. No.: B11194162
M. Wt: 357.8 g/mol
InChI Key: NILJQXXYTLILIK-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-[4-(5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-YL)-1H-IMIDAZOL-1-YL]ACETAMIDE is a complex organic compound that features a combination of several heterocyclic structures, including oxadiazole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-[4-(5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-YL)-1H-IMIDAZOL-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole and imidazole intermediates. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-[4-(5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-YL)-1H-IMIDAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-[4-(5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-YL)-1H-IMIDAZOL-1-YL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-[4-(5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-YL)-1H-IMIDAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-CHLOROPHENYL)METHYL]-2-[4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-1H-IMIDAZOL-1-YL]ACETAMIDE
  • **N-[(2-CHLOROPHENYL)METHYL]-2-[4-(5-ETHYL-1,2,4-OXADIAZOL-3-YL)-1H-IMIDAZOL-1-YL]ACETAMIDE

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-[4-(5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-YL)-1H-IMIDAZOL-1-YL]ACETAMIDE is unique due to the presence of the cyclopropyl group in the oxadiazole ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of significant interest in research and development.

Properties

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide

InChI

InChI=1S/C17H16ClN5O2/c18-13-4-2-1-3-12(13)7-19-15(24)9-23-8-14(20-10-23)16-21-17(25-22-16)11-5-6-11/h1-4,8,10-11H,5-7,9H2,(H,19,24)

InChI Key

NILJQXXYTLILIK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CN(C=N3)CC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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